(1,4-Dioxan-2-yl)methanesulfonamide as a scaffold in medicinal chemistry
(1,4-Dioxan-2-yl)methanesulfonamide as a scaffold in medicinal chemistry
An In-Depth Technical Guide to (1,4-Dioxan-2-yl)methanesulfonamide as a Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold, a promising yet underexplored structural motif in medicinal chemistry. We will delve into its synthetic feasibility, potential physicochemical advantages, and prospective applications in drug discovery, drawing upon the established roles of its constituent parts: the 1,4-dioxane ring and the methanesulfonamide functional group. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: A Scaffold of Untapped Potential
The quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable drug-like properties is a cornerstone of modern medicinal chemistry. The (1,4-Dioxan-2-yl)methanesulfonamide core represents a fascinating convergence of two well-regarded moieties. The 1,4-dioxane ring, a saturated heterocycle, is recognized for its ability to act as a versatile template in drug design, influencing conformation and solubility.[1][2][3][4][5] Concurrently, the methanesulfonamide group is a ubiquitous pharmacophore, prized for its hydrogen bonding capabilities and its role in modulating physicochemical properties to enhance pharmacokinetic profiles.[6]
This guide will explore the hypothesis that the combination of these two groups can lead to novel drug candidates with improved efficacy and safety profiles. We will provide a forward-looking analysis of this scaffold's potential, grounded in established chemical principles and existing literature on related structures.
Physicochemical Properties and Pharmacokinetic Considerations
The inherent properties of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold suggest several advantages in a drug discovery context.
Table 1: Predicted Physicochemical Properties of (1,4-Dioxan-2-yl)methanesulfonamide
| Property | Predicted Value | Source |
| Molecular Formula | C5H11NO4S | [7] |
| Molecular Weight | 181.21 g/mol | [7] |
| XlogP (predicted) | -1.5 | [7] |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
Note: These are predicted values and would need to be experimentally verified.
The high polarity, as indicated by the negative XlogP, suggests good aqueous solubility, a desirable trait for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides ample opportunity for interaction with biological targets.[6]
From a pharmacokinetic perspective, the 1,4-dioxane moiety is known to be metabolized in humans, primarily by cytochrome P450 enzymes, to β-hydroxyethoxyacetic acid (HEAA).[8][9][10][11] Understanding this metabolic pathway is crucial for predicting the in vivo behavior and potential toxicity of drug candidates derived from this scaffold. The metabolic stability of the methanesulfonamide group is generally high, which can contribute to a longer half-life of the parent drug.[6]
Synthetic Strategies: A Roadmap to Novel Derivatives
While the direct synthesis of (1,4-Dioxan-2-yl)methanesulfonamide is not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and related syntheses.[12]
Proposed Synthesis of the Core Scaffold
A potential synthetic pathway could commence from a commercially available starting material such as (1,4-dioxan-2-yl)methanol. The synthesis would involve the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a sulfonamide precursor.
Experimental Protocol: Synthesis of (1,4-Dioxan-2-yl)methanesulfonamide
-
Mesylation of (1,4-Dioxan-2-yl)methanol:
-
Dissolve (1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) and heat the mixture to 60-80 °C.
-
Stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.
-
-
Reduction to the Amine:
-
Dissolve the crude azide in methanol or ethanol.
-
Add a catalyst such as palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.
-
-
Sulfonylation to form the Methanesulfonamide:
-
Dissolve the crude amine in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.1 eq).
-
Stir at room temperature for 12-18 hours.
-
Work up the reaction as described in step 1.
-
Purify the crude product by silica gel column chromatography to obtain pure (1,4-Dioxan-2-yl)methanesulfonamide.
-
Caption: Proposed synthetic workflow for (1,4-Dioxan-2-yl)methanesulfonamide.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The true potential of the (1,4-Dioxan-2-yl)methanesulfonamide scaffold lies in its application as a template for the design of novel therapeutic agents. The 1,4-dioxane ring has been successfully employed in the development of antagonists for various receptors, including M3 muscarinic receptors and α1-adrenergic and 5-HT1A receptors.[3][4][5][13] The methanesulfonamide moiety is a key feature in a multitude of approved drugs, including kinase inhibitors and anti-inflammatory agents, where it often forms critical hydrogen bonds with the target protein.[6][14]
Potential Therapeutic Targets
-
Kinase Inhibitors: The sulfonamide group is a well-established pharmacophore in kinase inhibitors, often interacting with the hinge region of the kinase domain.[6] By functionalizing the (1,4-Dioxan-2-yl)methanesulfonamide scaffold with appropriate aromatic systems, it may be possible to develop novel kinase inhibitors for oncology and inflammatory diseases.
-
GPCR Ligands: Given the prevalence of the 1,4-dioxane and 1,4-benzodioxane cores in G-protein coupled receptor (GPCR) ligands, this scaffold could be a starting point for developing new modulators of these important drug targets.[1][15][16] The sulfonamide can be used to fine-tune the electronic properties and hydrogen bonding potential of the ligand.
-
Antimicrobial Agents: Both dioxane derivatives and sulfonamides have been investigated for their antimicrobial properties.[2] The combination of these two moieties could lead to synergistic effects and the development of novel anti-infective agents.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the SAR would be crucial for optimizing the biological activity of derivatives based on this scaffold.
Caption: Key points for SAR exploration on the (1,4-Dioxan-2-yl)methanesulfonamide scaffold.
Conclusion and Future Directions
The (1,4-Dioxan-2-yl)methanesulfonamide scaffold, while not extensively studied, presents a compelling opportunity for the discovery of novel drug candidates. Its synthesis appears feasible through established chemical transformations, and its constituent parts have a proven track record in medicinal chemistry. Future research should focus on the efficient synthesis of a library of derivatives and their screening against a diverse panel of biological targets. A thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be essential for their progression as potential therapeutics. This guide serves as a foundational document to inspire and direct such future research endeavors.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Al-Saffar, A. Z., & Al-Jumaili, A. H. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Zahedan Journal of Research in Medical Sciences, 26(1), e138406. [Link]
-
Sweeney, L. M., Thrall, K. D., Poet, T. S., Corley, R. A., Weber, T. J., Locey, B. J., ... & Gargas, M. L. (2008). Physiologically based pharmacokinetic modeling of 1,4-dioxane in rats, mice, and humans. Toxicological Sciences, 101(1), 32-50. [Link]
-
Sweeney, L. M., et al. (2008). Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans. Toxicological sciences, 101(1), 32-50. [Link]
-
Del Bello, F., Barocelli, E., Bertoni, S., Bonifazi, A., Camalli, M., Campi, G., ... & Piergentili, A. (2012). 1, 4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists. Journal of medicinal chemistry, 55(4), 1783-1787. [Link]
-
Del Bello, F., Barocelli, E., Bertoni, S., Bonifazi, A., Camalli, M., Campi, G., ... & Piergentili, A. (2012). 1, 4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(4), 1783-1787. [Link]
-
Del Bello, F., et al. (2012). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(4), 1783-7. [Link]
- Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).
-
Cilia, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-8. [Link]
-
Goeen, T., et al. (2016). Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress. Archives of toxicology, 90(6), 1375-85. [Link]
-
Young, J. D., Braun, W. H., Rampy, L. W., Chenoweth, M. B., & Blau, G. E. (1977). Pharmacokinetics of 1,4-dioxane in humans. Journal of toxicology and environmental health, 3(3), 507-20. [Link]
-
Kislitsyn, M. N., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]
-
Pigini, M., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 42(15), 2961-8. [Link]
-
Kislitsyn, M. N., et al. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). (1,4-dioxan-2-yl)methanesulfonamide. [Link]
-
Bondarenko, A. V., et al. (2023). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Interstate Technology & Regulatory Council. (2020). History of Use and Potential Sources of 1,4-Dioxane. [Link]
-
Wikipedia. (n.d.). 1,4-Dioxane. [Link]
-
Quaglia, W., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-dioxane, a suitable scaffold for the development of novel M₃ muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - (1,4-dioxan-2-yl)methanesulfonamide (C5H11NO4S) [pubchemlite.lcsb.uni.lu]
- 8. academic.oup.com [academic.oup.com]
- 9. Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of 1,4-dioxane in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 13. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
